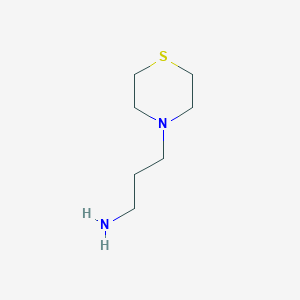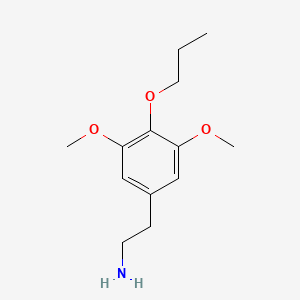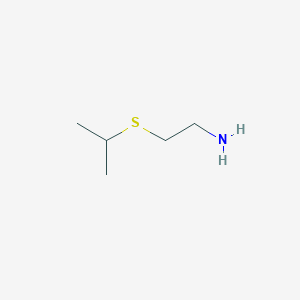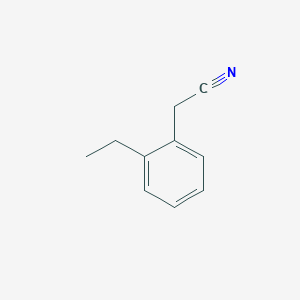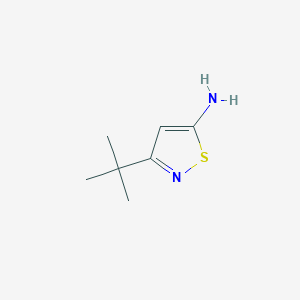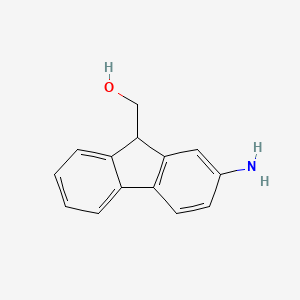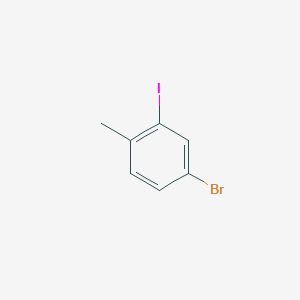
4-Bromo-2-iodo-1-methylbenzene
概要
説明
4-Bromo-2-iodo-1-methylbenzene is a halogenated aromatic compound that is of interest in various chemical research areas due to its potential applications in organic synthesis and material science. The presence of both bromine and iodine atoms on the benzene ring makes it a versatile intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of halogenated benzene derivatives, such as 4-bromo-2-iodo-1-methylbenzene, can be achieved through various methods. For instance, the synthesis of bromobenzene derivatives can be performed via bromoanilines, which are selectively monobrominated from aniline and then undergo further reactions such as diazotization and coupling to different functional groups . Additionally, the preparation of fluorine-18 labeled synthons like 4-fluorobromobenzene suggests that halogen exchange reactions on corresponding phenyl-trimethylammonium salts can be a viable synthetic route . These methods highlight the potential pathways for synthesizing 4-bromo-2-iodo-1-methylbenzene, although the specific synthesis of this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives is influenced by the type of halogen bonding present. For example, in 4-halotriaroylbenzenes, C-X...O=C interactions are dominant in the chloro and bromo derivatives, while I...I interactions are significant in the iodo derivative . This suggests that in 4-bromo-2-iodo-1-methylbenzene, both bromine and iodine could engage in distinct halogen bonding interactions, potentially affecting the overall molecular conformation and reactivity.
Chemical Reactions Analysis
Halogenated benzene derivatives participate in various chemical reactions. The presence of bromine and iodine on the benzene ring can facilitate nucleophilic substitution reactions, where the halogens can be replaced by other functional groups. For example, the synthesis of dimethyl-4-bromoiodobenzenes involves diazotization and Sandmeyer reactions, indicating that similar processes could be applicable to 4-bromo-2-iodo-1-methylbenzene . Moreover, the reactivity of bromo-substituted compounds in nucleophilic attacks, as seen in the reactions of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate , provides insights into the types of reactions that 4-bromo-2-iodo-1-methylbenzene might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzenes are influenced by the nature and position of the substituents on the benzene ring. X-ray structure determinations of various bromo- and bromomethyl-substituted benzenes reveal interactions such as C-H...Br, C-Br...Br, and C-Br...π, which contribute to the compounds' crystal packing and stability . These interactions are likely to be present in 4-bromo-2-iodo-1-methylbenzene as well, affecting its physical properties such as melting point, solubility, and crystalline structure. Additionally, the synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene by nitration demonstrates the chemical reactivity of the bromo group in electrophilic aromatic substitution reactions , which could be relevant for understanding the reactivity of 4-bromo-2-iodo-1-methylbenzene.
科学的研究の応用
-
Organic Synthesis : As a halogenated compound, “4-Bromo-2-iodo-1-methylbenzene” can be used as a building block in organic synthesis . The bromine and iodine atoms are reactive and can be replaced with other groups in a reaction, allowing for a wide range of possible transformations .
-
Pharmacokinetics : Some sources suggest that similar compounds might be used in the study of pharmacokinetics , which is the study of how drugs are absorbed, distributed, metabolized, and excreted by the body.
-
Medicinal Chemistry : In medicinal chemistry, such compounds could be used in the synthesis of new drugs .
-
Material Science : Halogenated compounds like “4-Bromo-2-iodo-1-methylbenzene” are often used in the synthesis of new materials .
-
Ligand in Halogen Exchange Reaction : A similar compound has been used as a ligand in a halogen exchange reaction .
-
Life Science Research : Some sources suggest that similar compounds might be used in life science research .
-
Organic Synthesis : As a halogenated compound, “4-Bromo-2-iodo-1-methylbenzene” can be used as a building block in organic synthesis . The bromine and iodine atoms are reactive and can be replaced with other groups in a reaction, allowing for a wide range of possible transformations .
-
Pharmacokinetics : Some sources suggest that similar compounds might be used in the study of pharmacokinetics , which is the study of how drugs are absorbed, distributed, metabolized, and excreted by the body.
-
Medicinal Chemistry : In medicinal chemistry, such compounds could be used in the synthesis of new drugs .
-
Material Science : Halogenated compounds like “4-Bromo-2-iodo-1-methylbenzene” are often used in the synthesis of new materials .
-
Ligand in Halogen Exchange Reaction : A similar compound has been used as a ligand in a halogen exchange reaction .
-
Life Science Research : Some sources suggest that similar compounds might be used in life science research .
Safety And Hazards
特性
IUPAC Name |
4-bromo-2-iodo-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrI/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVKMSDCJCZTTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572828 | |
| Record name | 4-Bromo-2-iodo-1-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-iodo-1-methylbenzene | |
CAS RN |
260558-15-4 | |
| Record name | 4-Bromo-2-iodo-1-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=260558-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-iodo-1-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

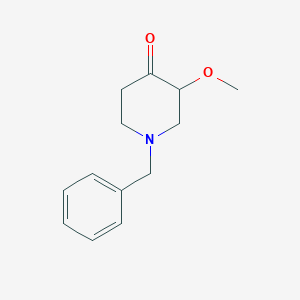
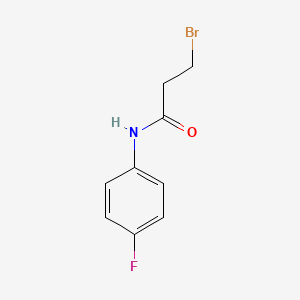
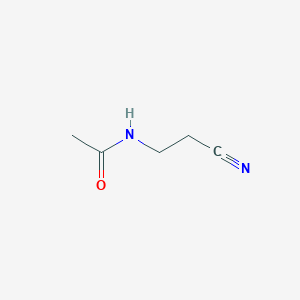

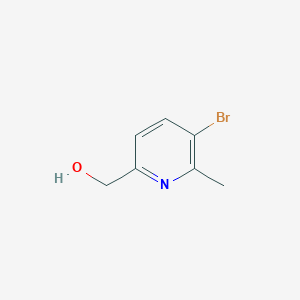
![8-Bromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1283598.png)
